N-(2-aminophenyl)-2-(dimethylamino)acetamide
Overview
Description
N-(2-aminophenyl)-2-(dimethylamino)acetamide is an organic compound that features both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 2-aminophenylamine with 2-(dimethylamino)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
N-(2-aminophenyl)-2-(dimethylamino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)acetamide: Lacks the dimethylamino group, which may affect its reactivity and applications.
N-(2-dimethylaminophenyl)acetamide: Similar structure but with different positioning of functional groups, leading to different properties.
Uniqueness
N-(2-aminophenyl)-2-(dimethylamino)acetamide is unique due to the presence of both amine and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-aminophenyl)-2-(dimethylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPLDABWIZNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588445 | |
Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-48-9 | |
Record name | N-(2-Aminophenyl)-N~2~,N~2~-dimethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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